tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate
Description
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-(hydroxymethyl)oxetan-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-4-11(6-13)7-15-8-11/h13H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
IMLJXCLGWGTFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(COC1)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate typically involves two key steps:
- Construction or incorporation of the oxetane ring bearing the hydroxymethyl substituent.
- Introduction of the tert-butyl carbamate protecting group (Boc group) on the aminoethyl side chain.
The synthetic routes can be broadly categorized into:
Specific Preparation Methods
Boc Protection of Aminoethyl Oxetane Derivatives
One common approach involves protecting the amino group of 2-(3-(hydroxymethyl)oxetan-3-yl)ethylamine using tert-butyl dicarbonate (Boc2O) under basic conditions.
| Parameter | Details |
|---|---|
| Starting material | 2-(3-(hydroxymethyl)oxetan-3-yl)ethylamine |
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |
| Solvent | Dichloromethane (CH2Cl2) or tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) or sodium bicarbonate |
| Temperature | 0°C to room temperature |
| Reaction time | 2–24 hours |
| Yield | Typically 70–85% |
| Purification | Silica gel chromatography |
This reaction proceeds via nucleophilic attack of the amine on Boc2O, forming the carbamate linkage. The reaction is generally performed under inert atmosphere to avoid moisture interference.
Synthesis of Hydroxymethyl Oxetane Precursors
Hydroxymethyl oxetane intermediates are often synthesized by ring closure reactions involving epoxides or halohydrins.
| Parameter | Details |
|---|---|
| Starting material | 3-chloropropanol or 3-bromopropanol derivatives |
| Reagents | Base such as sodium hydride (NaH) or potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |
| Temperature | 0°C to reflux |
| Reaction time | 2–12 hours |
| Yield | 60–80% |
| Notes | Controlled addition to avoid polymerization |
The base induces intramolecular nucleophilic substitution to form the oxetane ring with a hydroxymethyl substituent at the 3-position.
Coupling of Oxetane Hydroxymethyl Intermediate with Aminoethyl Carbamates
An alternative method involves coupling the hydroxymethyl oxetane intermediate with aminoethyl carbamates under mild conditions using coupling agents such as DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
| Parameter | Details |
|---|---|
| Coupling agent | DIC or EDC |
| Catalyst | DMAP (4-dimethylaminopyridine) |
| Solvent | Dichloromethane (CH2Cl2) or THF |
| Temperature | 0°C to room temperature |
| Reaction time | 1–4 hours |
| Yield | 65–90% |
| Purification | Column chromatography |
This method enables efficient formation of the carbamate bond linking the oxetane hydroxymethyl moiety to the tert-butyl carbamate-protected aminoethyl fragment.
Representative Experimental Procedure
A representative synthesis from literature involves the following steps:
Oxetane ring formation: Treatment of 3-chloropropanol with sodium hydride in THF at 0°C to reflux to afford 3-(hydroxymethyl)oxetane.
Aminoethyl substitution: Reaction of the oxetane intermediate with ethylenediamine derivatives to introduce the aminoethyl side chain.
Boc protection: Addition of Boc2O in dichloromethane with triethylamine at 0°C to room temperature for 12 hours to yield this compound.
Yields for the overall sequence range from 55% to 80%, depending on reaction conditions and purification methods.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxetane ring formation | 3-chloropropanol, NaH, THF | 0°C to reflux | 2–12 h | 60–80 | Intramolecular cyclization |
| Aminoethyl substitution | Ethylenediamine or derivatives | Room temperature | 4–8 h | 70–85 | Nucleophilic substitution |
| Boc protection | Boc2O, TEA, CH2Cl2 | 0°C to room temp | 12–24 h | 75–85 | Carbamate formation |
| Coupling via carbodiimide | DIC or EDC, DMAP, CH2Cl2 | 0°C to room temp | 1–4 h | 65–90 | Alternative coupling approach |
Research Findings and Mechanistic Insights
The oxetane ring is sensitive to strong acids and bases; therefore, mild basic conditions are preferred during ring formation and subsequent functionalization to maintain ring integrity.
The hydroxymethyl substituent at the 3-position of the oxetane ring enhances solubility and provides a handle for further functionalization or conjugation in pharmaceutical applications.
Boc protection is a standard method for amine protection due to its stability under neutral and basic conditions and facile removal under acidic conditions.
Carbodiimide-mediated coupling offers a high-yielding and mild route to form carbamate bonds without harsh conditions that could degrade the oxetane ring.
Purification by silica gel chromatography is effective, but care must be taken to avoid decomposition of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxetane ring can produce alcohols .
Scientific Research Applications
Tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound is compared to analogs with modifications in the linker length, substituents on the oxetane ring, or functional groups. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
Chemical Structure and Properties
tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate, also known by its CAS number 1123786-71-9, is a synthetic organic compound characterized by its unique oxetane structure and a tert-butyl carbamate moiety. The molecular formula is , with a molecular weight of approximately 201.27 g/mol. The compound is typically synthesized for various applications in medicinal chemistry and biological research.
The biological activity of this compound primarily involves its interaction with biological macromolecules, including enzymes and receptors. The presence of the hydroxymethyl group may enhance its ability to form hydrogen bonds, potentially increasing its affinity for target proteins. This compound has shown promise in preliminary studies for its potential to modulate various biological pathways.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects:
- Neuroprotective Effects : Some derivatives have been tested for their ability to protect neuronal cells from oxidative stress, particularly in models of neurodegenerative diseases. For instance, compounds with similar structures have been shown to reduce malondialdehyde (MDA) levels and increase glutathione (GSH) levels in scopolamine-induced oxidative stress models, suggesting potential neuroprotective properties .
- Antimicrobial Activity : Preliminary data suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents.
Case Studies and Research Findings
- Neuroprotection : A study highlighted the protective effects of certain tert-butyl carbamates against amyloid-beta-induced cytotoxicity in astrocytes, indicating potential applications in Alzheimer's disease treatment .
- Enzyme Inhibition : Research has demonstrated that similar compounds can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory activity.
- Synthesis and Characterization : The synthesis of this compound has been optimized to yield high purity and stability, which is crucial for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity necessary for biological activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
